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Compound of Interest

Compound Name: 2-Bromo-3-methylquinoline

Cat. No.: B189378 Get Quote

An In-depth Technical Guide to 2-Bromo-3-
methylquinoline
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3-methylquinoline, a

heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This

document details its chemical properties, potential synthetic routes, and prospective biological

activities based on data from structurally related compounds.

Core Compound Information
Property Value

CAS Number 35740-86-4

Molecular Formula C₁₀H₈BrN

Molecular Weight 222.08 g/mol

Chemical Structure
(A chemical structure image would be placed

here in a formal document)
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While a specific, detailed protocol for the synthesis of 2-Bromo-3-methylquinoline is not

readily available in the cited literature, a plausible synthetic route can be extrapolated from

established methods for the synthesis of analogous bromoquinoline derivatives. A common

approach involves the construction of the quinoline ring system followed by regioselective

bromination.

Proposed Synthetic Pathway: Combes Quinoline
Synthesis followed by Bromination
The Combes synthesis provides a reliable method for generating the quinoline core, which can

then be subjected to electrophilic bromination.

Step 1: Synthesis of 3-Methylquinolin-2(1H)-one

A likely precursor, 3-methylquinolin-2(1H)-one, can be synthesized via the reaction of aniline

with an appropriate β-ketoester under acidic conditions.

Step 2: Conversion to 2-Chloro-3-methylquinoline

The resulting quinolone can be converted to the 2-chloro derivative using a chlorinating agent

such as phosphorus oxychloride (POCl₃).

Step 3: Bromination to 2-Bromo-3-methylquinoline

The final step would involve a halogen exchange reaction or a Sandmeyer-type reaction if a

diazonium salt intermediate is formed. Alternatively, direct bromination of a suitable precursor

could be employed.

Potential Biological and Chemical Applications
Quinoline derivatives are known to exhibit a wide range of biological activities, and 2-Bromo-3-
methylquinoline serves as a valuable intermediate in the synthesis of more complex

molecules with potential therapeutic applications.[1]
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Brominated quinolines are key substrates in Suzuki-Miyaura cross-coupling reactions, a

powerful method for forming carbon-carbon bonds.[2][3] This reaction enables the introduction

of various aryl and heteroaryl substituents at the 2-position of the quinoline ring, facilitating the

generation of diverse chemical libraries for drug discovery.

The general workflow for such a reaction is depicted below:
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General workflow for a Suzuki-Miyaura cross-coupling reaction.

Anticipated Biological Activities Based on Analogues
While specific biological data for 2-Bromo-3-methylquinoline is scarce, studies on closely

related analogues, such as 6-bromo-3-methylquinoline, suggest potential activity as inhibitors
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of prostaglandin F2α synthase.[4] Inhibition of this enzyme is a therapeutic strategy for

preventing preterm labor.

Furthermore, various haloquinolines have demonstrated potential as anticancer agents. The

cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines.

Compound Cancer Cell Line IC₅₀ (µM)

5,7-dibromo-3,6-dimethoxy-8-

hydroxyquinoline
C6 (rat glioblastoma) 15.4

HeLa (human cervical cancer) 26.4

HT29 (human colon

adenocarcinoma)
15.0

3,5,6,7-tetrabromo-8-

methoxyquinoline
C6 (rat glioblastoma) 48.9

HeLa (human cervical cancer) 59.5

HT29 (human colon

adenocarcinoma)
36.6

6,8-dibromo-5-nitroquinoline C6 (rat glioblastoma) 50.0

HeLa (human cervical cancer) 24.1

HT29 (human colon

adenocarcinoma)
26.2

Table based on data from a comparative guide on haloquinolines.[5]

A hypothetical signaling pathway illustrating the potential mechanism of action for a bromo-

methylquinoline derivative as a prostaglandin inhibitor is presented below.
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Hypothetical inhibition of the prostaglandin F₂α synthesis pathway.

Experimental Protocols for Biological Evaluation
The following are generalized protocols for assays commonly used to evaluate the biological

activity of novel quinoline derivatives.
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In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method for assessing the metabolic activity of cells and,

by inference, their viability and proliferation. It is widely used to determine the cytotoxic

potential of chemical compounds.

Methodology:

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed

to adhere overnight.

Compound Treatment: The cells are treated with serial dilutions of 2-Bromo-3-
methylquinoline (or its derivatives) and incubated for a period of 48-72 hours.

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

(MTT) is added to each well. Viable cells with active metabolism convert the MTT into a

purple formazan product.

Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g.,

DMSO).

Absorbance Measurement: The absorbance of the resulting colored solution is measured

using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The

IC₅₀ value is then calculated from the dose-response curve.[6]

Antibacterial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound

required to inhibit the growth of a specific bacterial strain.

Methodology:

Bacterial Culture Preparation: A standardized inoculum of the test bacterium is prepared in a

suitable broth medium.

Compound Dilution: Serial dilutions of the test compound are prepared in a 96-well microtiter

plate.
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Inoculation: Each well is inoculated with the bacterial suspension.

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which there is no visible growth of the bacteria.[5]

Conclusion
2-Bromo-3-methylquinoline is a valuable heterocyclic building block with significant potential

for the development of novel therapeutic agents. Its utility as a substrate in cross-coupling

reactions allows for the synthesis of a wide array of derivatives. While direct biological data for

this specific compound is limited, the known activities of its analogues suggest that its

derivatives may possess interesting pharmacological properties, particularly in the areas of

oncology and reproductive health. Further research into the synthesis and biological evaluation

of 2-Bromo-3-methylquinoline and its derivatives is warranted to fully explore its potential in

drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Investigating biological activity spectrum for novel quinoline analogues - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. benchchem.com [benchchem.com]

3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC
[pmc.ncbi.nlm.nih.gov]

4. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α
inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

5. benchchem.com [benchchem.com]

6. benchchem.com [benchchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Biological_Activity_of_3_Bromoquinoline_and_Other_Haloquinolines.pdf
https://www.benchchem.com/product/b189378?utm_src=pdf-body
https://www.benchchem.com/product/b189378?utm_src=pdf-body
https://www.benchchem.com/product/b189378?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/17142046/
https://pubmed.ncbi.nlm.nih.gov/17142046/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Suzuki_Miyaura_Coupling_with_Brominated_Quinolines.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5123644/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5123644/
https://pubmed.ncbi.nlm.nih.gov/40967607/
https://pubmed.ncbi.nlm.nih.gov/40967607/
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Biological_Activity_of_3_Bromoquinoline_and_Other_Haloquinolines.pdf
https://www.benchchem.com/pdf/biological_evaluation_of_synthesized_7_Bromo_4_hydroxy_2_phenylquinoline_compounds.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [CAS number and molecular weight of 2-Bromo-3-
methylquinoline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189378#cas-number-and-molecular-weight-of-2-
bromo-3-methylquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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